1-苄基-4-(3,4-二氯苯基)吡咯烷-3-胺

描述

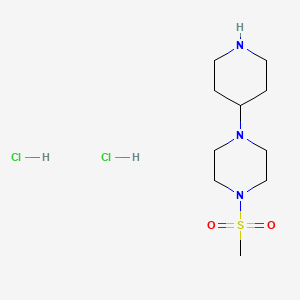

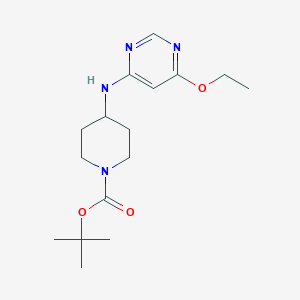

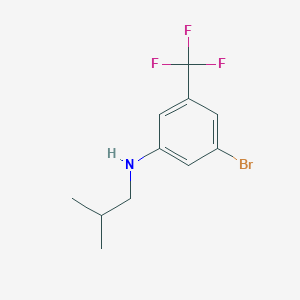

“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C17H18Cl2N2 . It is characterized by a pyrrolidine ring, a type of nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyl group and a dichlorophenyl group .Physical And Chemical Properties Analysis

“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a powder at room temperature . Its molecular weight is 321.24 .科学研究应用

选择性雄激素受体调节剂 (SARMs)

吡咯烷衍生物已被探索其作为 SARMs 的潜力。这些化合物旨在选择性地靶向雄激素受体,这对于治疗肌肉萎缩和骨质疏松症等疾病可能是有益的,而不会产生与传统合成代谢类固醇相关的副作用。 例如,已经合成了 4-(吡咯烷-1-基)苯腈衍生物来优化先前报道的吡咯烷衍生物的结构,旨在提高选择性和药代动力学特征 .

药物设计中的立体化学

由于碳的立体异构性,吡咯烷环的立体化学至关重要,这会导致药物候选物的不同生物学特征。 取代基的空间取向会显着影响与对映选择性蛋白质的结合模式,从而影响药物的功效和安全性 .

药效团探索

由于吡咯烷环的 sp3 杂化,它允许有效地探索药效团空间。这种特性对于发现具有靶标选择性的生物活性化合物至关重要。 环的非平面性,称为“伪旋转”,有助于分子的三维覆盖,这在药物发现中是一个宝贵的特征 .

合成策略

吡咯烷衍生物的合成可以通过从不同的环状或非环状前体构建环,或通过功能化预先形成的吡咯烷环(例如脯氨酸衍生物)来实现。 这些策略是设计具有不同生物活性的新化合物的基础 .

生物活性修饰

已证明将吡咯烷骨架引入分子中可以改变其生物活性。 这种修饰可以归因于空间因素对分子与生物靶标相互作用的影响,这是构效关系 (SAR) 研究中的一个关键考虑因素 .

化学多样性和药物候选物

吡咯烷环产生结构多样性的能力对于开发临床活性药物具有重要意义。 药物化学家利用这种骨架来获得用于治疗人类疾病的化合物,利用其多功能性来创建新颖的生物活性化合物 .

作用机制

Target of Action

Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have a broad range of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The structure of compounds with a pyrrolidine ring can be optimized to modify the pharmacokinetic profile .

属性

IUPAC Name |

1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKBAMYNQIJAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188893 | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363405-08-6 | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)

![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)